4-Amino-3-(hydroxymethyl)benzoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
4-amino-3-(hydroxymethyl)benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3/c9-7-2-1-5(8(11)12)3-6(7)4-10/h1-3,10H,4,9H2,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBUKLMQFSKEQKL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)O)CO)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies and Process Optimization for 4 Amino 3 Hydroxymethyl Benzoic Acid
Novel Chemical Synthetic Routes and Strategies
The development of innovative and efficient synthetic pathways is crucial for the viable production of 4-Amino-3-(hydroxymethyl)benzoic acid. Research in this area focuses on multi-step approaches from readily available starting materials, techniques for precise functionalization, and the synthesis of protected derivatives for use in more complex molecular assemblies.
Multi-Step Approaches from Benzoic Acid Derivatives
While the direct hydroxymethylation of 4-aminobenzoic acid presents a more direct route, the literature more extensively covers the synthesis of related aminobenzoic acid derivatives. For instance, the synthesis of 4-aminobenzoic acid itself can be achieved through the catalytic hydrogenation of p-nitrobenzoic acid. chemicalbook.comgoogle.com Various reaction conditions have been explored for this transformation, as detailed in the table below.
Table 1: Synthesis of 4-Aminobenzoic Acid via Catalytic Hydrogenation of p-Nitrobenzoic Acid
| Catalyst | Solvent | Temperature (°C) | Pressure (MPa) | Reaction Time (h) | Yield (%) |
|---|---|---|---|---|---|
| Raney Nickel | Water, Tetrahydrofuran | 100 ± 2 | 0.9 ± 0.1 | 4 | 97.2 |
This foundational knowledge in the synthesis of substituted benzoic acids informs the potential multi-step synthetic design for this compound, likely commencing with a suitably substituted benzoic acid derivative.
Regioselective Functionalization Techniques
Achieving regioselectivity is a paramount challenge in the synthesis of polysubstituted aromatic compounds like this compound. The directing effects of the existing amino and carboxyl groups on the benzoic acid ring play a crucial role in determining the position of subsequent functionalization.
A key strategy for achieving the desired substitution pattern is through regioselective amidomethylation, as demonstrated in the synthesis of 4-Amino-3-(aminomethyl)benzoic acid from 4-aminobenzoic acid using hydroxymethylphthalimide. researchgate.net This reaction selectively introduces a functional group at the C-3 position, ortho to the activating amino group. This approach highlights the potential for introducing a protected hydroxymethyl or a precursor group at the desired position.
Furthermore, transition-metal-catalyzed C-H functionalization has emerged as a powerful tool for the regioselective modification of arenes. researchgate.netutdallas.edu While direct ortho-C-H functionalization of benzoic acids has been extensively studied, meta-C-H activation remains a significant challenge. researchgate.netnih.gov The development of novel directing groups and catalytic systems is an active area of research that could provide new avenues for the regioselective synthesis of compounds like this compound. utdallas.edu
Development of Protected Derivatives Synthesis
In the synthesis of complex molecules, the use of protecting groups is essential to prevent unwanted side reactions of reactive functional groups. organic-chemistry.orgresearchgate.net For a molecule such as this compound, which possesses three distinct functional moieties (amino, hydroxyl, and carboxylic acid), a carefully designed protecting group strategy is imperative for its use as a building block in larger structures, such as peptidomimetics. researchgate.netiris-biotech.de
The synthesis of protected derivatives of the closely related 4-Amino-3-(aminomethyl)benzoic acid has been successfully achieved. researchgate.net For instance, the use of di-tert-butyl dicarbonate (B1257347) (Boc₂O) or fluorenylmethyloxycarbonyl succinimide (B58015) (Fmoc-OSu) allows for the selective protection of the benzylamino group. researchgate.net This selectivity is crucial as it leaves the arylamino and carboxyl groups available for subsequent reactions. Such orthogonal protection strategies are fundamental in solid-phase peptide synthesis (SPPS). iris-biotech.de
The choice of protecting groups is dictated by their stability under various reaction conditions and the ease of their selective removal. organic-chemistry.org Common protecting groups for amino functions include Boc and Fmoc, while esterification is a common strategy for protecting carboxylic acids. Hydroxyl groups can be protected as ethers or esters. The development of a robust protecting group strategy is a critical step in enabling the use of this compound as a versatile synthetic intermediate.
Catalytic Approaches in this compound Synthesis
Catalysis offers a powerful means to enhance the efficiency, selectivity, and sustainability of chemical transformations. In the context of synthesizing this compound, both homogeneous and heterogeneous catalytic systems, including advanced materials like Metal-Organic Frameworks (MOFs), present promising avenues for investigation.
Homogeneous and Heterogeneous Catalysis
Homogeneous and heterogeneous catalysis play pivotal roles in the functionalization of benzoic acid and its derivatives. Homogeneous catalysts, which are soluble in the reaction medium, often exhibit high activity and selectivity. For instance, palladium-catalyzed C-H functionalization is a well-established method for the modification of aromatic rings. nih.govsemanticscholar.orgsnnu.edu.cn While ortho-C-H activation is more common, recent advances have enabled meta-C-H functionalization of benzoic acid derivatives through the use of specific directing groups. researchgate.netnih.gov
Heterogeneous catalysts, being in a different phase from the reactants, offer advantages in terms of separation and reusability. bohrium.comrsc.orgmdpi.comacs.org The selective oxidation of benzyl (B1604629) alcohol to benzoic acid is a key transformation where heterogeneous catalysts have been effectively employed. bohrium.comrsc.orgmdpi.comacs.org For example, a vanadium-centered metal-organic framework, MIL-100(V), has been shown to be a highly selective heterogeneous catalyst for the aerobic oxidation of benzyl alcohol, with the ability to switch selectivity between benzaldehyde (B42025) and benzoic acid by simply altering the reaction temperature. bohrium.comrsc.org
The selective hydrogenation of benzoic acid to benzyl alcohol is another important reaction where heterogeneous catalysts have been investigated. nih.gov The development of efficient and selective catalysts for these types of transformations is crucial for designing synthetic routes to functionalized benzoic acids like this compound.
Metal-Organic Framework (MOF) Catalysis for Benzoic Acid Derivatives
Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands. Their high surface area, tunable porosity, and the presence of catalytically active metal sites or functionalized linkers make them highly attractive for applications in catalysis. sci-hub.strsc.org
In the context of benzoic acid derivatives, MOFs have been explored as catalysts for various transformations. For instance, vanadium-based MOFs have demonstrated remarkable selectivity in the aerobic oxidation of benzyl alcohol to either benzaldehyde or benzoic acid. bohrium.comrsc.orgresearchgate.net The catalytic activity of MOFs can be tailored by modifying the metal centers or the organic linkers. sci-hub.st
Furthermore, MOFs have been investigated for the selective hydroxylation of aromatic compounds. acs.orgnih.gov Iron-containing zeolites, which share some characteristics with MOFs in terms of isolated active sites, have shown high activity and selectivity in the direct hydroxylation of benzene (B151609) to phenol. nih.gov This suggests that MOF-based catalysts could potentially be designed to achieve the regioselective hydroxylation of 4-aminobenzoic acid to introduce the hydroxyl group at the desired position for the synthesis of this compound. The ordered and well-defined porous structure of MOFs can also impart shape selectivity, favoring the formation of specific isomers. acs.org
Catalytic Hydrogenation Methods
Catalytic hydrogenation is a prominent and highly efficient method for the synthesis of aromatic amines from their corresponding nitro compounds. In the context of this compound, this typically involves the reduction of a 4-nitro-3-(hydroxymethyl)benzoic acid precursor. This method is favored for its high selectivity and yield, often exceeding 95%. google.comnih.gov
The process generally employs a heterogeneous catalyst, with Palladium on activated carbon (Pd/C) being a common choice. google.comchemicalbook.com The reaction is conducted under a hydrogen atmosphere, with methanol (B129727) or water often used as the solvent. google.comchemicalbook.com Key parameters such as temperature, pressure, and catalyst loading are optimized to ensure complete conversion and high purity of the final product. For instance, similar reductions of nitrobenzoic acids have been successfully carried out at temperatures between 60-70°C and hydrogen pressures of 1-2 MPa, resulting in reaction times as short as two hours. google.com The high efficiency of this catalytic approach addresses environmental concerns associated with older stoichiometric reduction methods, which generate large amounts of waste. nih.gov
Table 1: Representative Conditions for Catalytic Hydrogenation of Nitroaromatic Acids
| Parameter | Condition | Source |
|---|---|---|
| Precursor | 4-Nitrobenzoic acid derivative | google.com |
| Catalyst | 5% Palladium on Carbon (Pd/C) | google.com |
| Solvent | Water or Methanol | google.comchemicalbook.com |
| Temperature | 60-70 °C | google.com |
| Pressure | 1-2 MPa Hydrogen | google.com |
| Typical Yield | >95% | google.com |
| Typical Purity | >99% (by HPLC) | google.com |
Green Chemistry Principles and Sustainable Synthesis
The synthesis of this compound is increasingly being viewed through the lens of green chemistry, which aims to enhance production efficiency while minimizing waste and utilizing renewable resources. youtube.com The application of catalytic methods, as opposed to stoichiometric reagents, is a core principle of green chemistry that minimizes waste by design. youtube.com
By-product Analysis and Waste Minimization
Waste minimization is a cornerstone of green chemistry, directly addressed by selecting highly efficient and selective reactions. youtube.com Catalytic hydrogenation of nitroaromatics is known for its high yields (often >99%), which inherently means the formation of by-products is minimal. nih.gov Potential by-products in this synthesis could include unreacted starting material or intermediates from incomplete reduction.
In alternative biosynthetic routes, such as microbial fermentation, by-product analysis is also critical. For example, in the production of related amino acid derivatives by Corynebacterium glutamicum, by-products can include organic acids like acetate, lactate (B86563), and succinate. nih.gov Metabolic engineering, such as deleting the lactate dehydrogenase gene (ldh), has been shown to significantly reduce these by-products and channel more carbon toward the desired product. nih.gov
Table 2: By-product Profile in a Recombinant C. glutamicum Strain for Amino Acid Derivative Production
| By-product | Concentration in Parent Strain (mM) | Concentration in Engineered Strain (mM) |
|---|---|---|
| Acetate | 15.2 ± 0.5 | 1.8 ± 0.2 |
| Lactate | 30.1 ± 1.1 | 0.0 ± 0.0 |
| Succinate | 12.5 ± 0.4 | 3.1 ± 0.1 |
Data adapted from a study on 3,4-AHBA production, illustrating common by-products in microbial synthesis. nih.gov
Industrial Scalability and Enhanced Synthetic Efficiency
For a synthetic process to be industrially viable, it must be scalable, safe, and economically efficient. The catalytic hydrogenation method for producing amino benzoic acids has demonstrated advantages that are well-suited for large-scale production. google.com Processes developed in laboratory autoclaves (e.g., 1L) show a clear path to industrial scale-up. google.com
Key factors contributing to enhanced synthetic efficiency on an industrial scale include:
Low Energy Consumption: Optimized reaction conditions, such as low temperatures and pressures, reduce operational costs. google.com
Short Reaction Times: Rapid reaction cycles, on the order of a few hours, increase plant throughput. google.com
Safety and Stability: The use of stable catalysts and non-corrosive reaction media ensures safe and reliable operation. google.comresearchgate.net
These factors combine to create a robust and efficient process that can meet the demands of industrial production while adhering to modern standards of sustainability and economic feasibility. google.comresearchgate.net
Comprehensive Spectroscopic and Structural Characterization of 4 Amino 3 Hydroxymethyl Benzoic Acid
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for determining the molecular structure of organic compounds by mapping the carbon and hydrogen framework.
One-Dimensional (1D) and Two-Dimensional (2D) NMR Techniques for Structural Elucidation
One-dimensional NMR, specifically ¹H (proton) and ¹³C (carbon-13) NMR, provides initial information about the chemical environment of hydrogen and carbon atoms within the molecule. For 4-Amino-3-(hydroxymethyl)benzoic acid, the ¹H NMR spectrum is expected to show distinct signals corresponding to the aromatic protons, the methylene (B1212753) protons of the hydroxymethyl group, and the exchangeable protons of the amino, hydroxyl, and carboxylic acid groups. The integration of these signals reveals the relative number of protons in each environment, while their splitting patterns (multiplicity) provide information about neighboring protons.
Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would further refine the structural assignment. A COSY spectrum would establish proton-proton coupling correlations, identifying which protons are adjacent to one another on the molecular skeleton. An HSQC spectrum would correlate directly bonded proton and carbon atoms, allowing for the unambiguous assignment of each carbon signal in the ¹³C NMR spectrum. While specific experimental data for this compound is not widely published, the expected ¹H NMR chemical shifts can be predicted based on the substituent effects on the benzene (B151609) ring.
Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| Aromatic H | 6.5 - 8.0 | Doublet, Doublet of doublets |
| -CH₂- (Hydroxymethyl) | ~4.5 | Singlet |
| -NH₂ (Amino) | Broad singlet | Exchangeable |
| -OH (Hydroxyl) | Broad singlet | Exchangeable |
Carbon-13 (¹³C) and Nitrogen-15 (¹⁵N) NMR Spectroscopy for Functional Group Analysis
¹³C NMR spectroscopy provides critical information about the carbon backbone of the molecule. Each unique carbon atom in this compound would produce a distinct signal. The chemical shifts of these signals are indicative of the carbon's hybridization and its electronic environment, allowing for the identification of aromatic, carboxylic, and aliphatic (-CH₂OH) carbons.
Nitrogen-15 (¹⁵N) NMR, although less common due to the low natural abundance and sensitivity of the ¹⁵N isotope, can offer direct insight into the electronic environment of the nitrogen atom in the amino group. The chemical shift of the ¹⁵N signal would confirm the presence of the primary amine and could be used to study its interaction with solvents or other molecules.
Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (ppm) |
|---|---|
| -COOH (Carboxylic Acid) | 165 - 175 |
| Aromatic C-NH₂ | 140 - 150 |
| Aromatic C-CH₂OH | 135 - 145 |
| Aromatic C-COOH | 120 - 130 |
| Aromatic C-H | 110 - 130 |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would display characteristic absorption bands corresponding to the vibrations of its specific bonds. The presence of a broad band in the 2500-3300 cm⁻¹ region is a hallmark of the O-H stretching vibration of the carboxylic acid group, which typically overlaps with C-H stretching bands. The N-H stretching of the primary amine group would appear as two distinct sharp peaks in the 3300-3500 cm⁻¹ range. The O-H stretch of the hydroxymethyl group would also be present as a broad band around 3200-3600 cm⁻¹. A strong, sharp absorption band around 1680-1710 cm⁻¹ would confirm the presence of the carbonyl (C=O) group of the carboxylic acid.
Characteristic IR Absorption Bands for this compound
| Functional Group | Bond Vibration | Characteristic Wavenumber (cm⁻¹) |
|---|---|---|
| Amino | N-H Stretch | 3300 - 3500 (two bands) |
| Hydroxyl/Carboxylic Acid | O-H Stretch | 2500 - 3600 (broad) |
| Aromatic | C-H Stretch | 3000 - 3100 |
| Carbonyl (Carboxylic Acid) | C=O Stretch | 1680 - 1710 |
| Aromatic | C=C Stretch | 1450 - 1600 |
X-ray Crystallography and Solid-State Structure Determination
Crystal Growth and Quality Assessment
The first and often most challenging step in X-ray crystallography is growing a high-quality single crystal of the compound. For a molecule like this compound, this would typically be achieved by slow evaporation of a saturated solution in a suitable solvent or solvent mixture. The choice of solvent is critical and is often determined empirically. Once crystals are obtained, their quality must be assessed. A suitable crystal for X-ray diffraction should be of adequate size (typically 0.1-0.3 mm in each dimension) and free from significant cracks or defects. The quality is often initially evaluated using an optical microscope and subsequently confirmed by preliminary X-ray diffraction images, which should show sharp, well-defined diffraction spots.
Molecular Conformation and Asymmetric Unit Analysis
After successfully collecting a full set of diffraction data, the crystal structure can be solved and refined. The analysis reveals the contents of the asymmetric unit, which is the smallest part of the crystal structure from which the entire crystal can be generated by applying symmetry operations. The analysis provides precise measurements of all bond lengths and angles. For this compound, this would confirm the connectivity of the atoms and reveal the planarity of the benzene ring and the torsion angles associated with the rotatable bonds of the carboxylic acid and hydroxymethyl substituents. Furthermore, the analysis would detail the intermolecular interactions, such as hydrogen bonds involving the amino, hydroxyl, and carboxylic acid groups, which dictate how the molecules pack together in the crystal lattice. Although specific crystal structure data for this compound is not publicly available, this technique remains the gold standard for unambiguous solid-state structure determination.
Theoretical Intermolecular Interactions and Potential Supramolecular Assemblies
The molecular structure of this compound, featuring amino (-NH₂), hydroxyl (-OH), and carboxylic acid (-COOH) functional groups, provides multiple sites for strong intermolecular interactions, primarily through hydrogen bonding.
Expected Hydrogen Bonding:
Hydrogen Bond Donors: The amino group (two N-H bonds), the hydroxyl group of the hydroxymethyl moiety (one O-H bond), and the carboxylic acid group (one O-H bond) are all potent hydrogen bond donors.
Hydrogen Bond Acceptors: The nitrogen atom of the amino group, the oxygen atom of the hydroxyl group, and both oxygen atoms (carbonyl and hydroxyl) of the carboxylic acid group can act as hydrogen bond acceptors.
This multiplicity of donor and acceptor sites would allow for the formation of a complex and robust three-dimensional hydrogen-bonding network. It is highly probable that the carboxylic acid groups would form the well-known carboxylic acid dimer synthon, a common feature in the crystal structures of benzoic acid derivatives. Further hydrogen bonds involving the amino and hydroxymethyl groups would then link these dimers into extended sheets or more complex architectures. The interplay between these different functional groups would dictate the final supramolecular assembly in the solid state.
Predicted Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a key analytical technique for determining the molecular weight of a compound and deducing its structure from fragmentation patterns.
Molecular Weight: The molecular formula for this compound is C₈H₉NO₃. Its predicted monoisotopic mass and average molecular weight are detailed in the table below. The molecular ion peak ([M]⁺ or [M+H]⁺) in a mass spectrum would confirm this mass.
Table 1: Predicted Molecular Weight of this compound
| Parameter | Value |
|---|---|
| Molecular Formula | C₈H₉NO₃ |
| Average Molecular Weight | 167.16 g/mol |
Predicted Fragmentation Pattern: Upon ionization in a mass spectrometer (e.g., by electron impact), the molecular ion of this compound would be expected to undergo fragmentation through characteristic pathways for benzoic acids, anilines, and benzyl (B1604629) alcohols. Key predicted fragmentation steps include:
Loss of water ([M-18]⁺): A common fragmentation for alcohols, likely involving the hydroxymethyl group.
Loss of a hydroxyl radical ([M-17]⁺): A typical fragmentation of carboxylic acids.
Loss of formic acid or carboxyl group ([M-45]⁺ or [M-46]): Decarboxylation is a very common pathway for benzoic acids.
Alpha-cleavage: Fission of the C-C bond adjacent to the benzene ring, leading to the loss of the -CH₂OH group ([M-31]⁺).
The relative abundance of these and other fragment ions would provide structural information. A high-resolution mass spectrometry (HRMS) analysis would allow for the determination of the exact mass of each fragment, enabling the assignment of its elemental composition.
Table 2: Predicted Key Mass Spectrometry Fragments for this compound
| Fragmentation | Lost Neutral Fragment | Predicted m/z of Fragment Ion |
|---|---|---|
| Molecular Ion [M]⁺ | - | 167 |
| Loss of Hydroxyl | •OH | 150 |
| Loss of Water | H₂O | 149 |
| Loss of Hydroxymethyl | •CH₂OH | 136 |
Theoretical and Computational Investigations of 4 Amino 3 Hydroxymethyl Benzoic Acid
Quantum Chemical Studies
Quantum chemical studies, particularly those employing Density Functional Theory (DFT), are fundamental in elucidating the molecular properties of compounds like 4-amino-3-(hydroxymethyl)benzoic acid. These computational methods provide deep insights into the molecule's behavior at an electronic level.
Electronic Structure and Reactivity Predictions
The electronic structure of a molecule dictates its physical and chemical properties. Through quantum chemical calculations, it is possible to determine optimized molecular geometry, including bond lengths, bond angles, and dihedral angles. These calculations would reveal the spatial arrangement of the amino, hydroxymethyl, and benzoic acid functional groups.
Furthermore, these studies can predict various electronic properties and global reactivity descriptors. While specific values for this compound are not available, a typical analysis would yield the parameters shown in the table below, which are used to gauge the molecule's reactivity. For instance, a higher chemical hardness value generally indicates lower reactivity.
Table 1: Key Electronic Properties and Reactivity Descriptors (Illustrative)
| Parameter | Symbol | Definition |
|---|---|---|
| Ionization Potential | IP | The energy required to remove an electron. |
| Electron Affinity | EA | The energy released when an electron is added. |
| Electronegativity | χ | The tendency of an atom to attract a bonding pair of electrons. |
| Chemical Hardness | η | A measure of resistance to change in electron distribution. |
| Chemical Softness | S | The reciprocal of chemical hardness. |
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is a key component of quantum chemical analysis that focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.orgwikipedia.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. libretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. ajchem-b.com A large energy gap implies high kinetic stability and low chemical reactivity, as it is energetically unfavorable to move an electron from the HOMO to the LUMO. ajchem-b.com
Analysis for this compound would involve calculating the energies of these orbitals. The distribution of HOMO and LUMO densities across the molecule would indicate the likely sites for electrophilic and nucleophilic attacks, respectively. For many benzoic acid derivatives, the HOMO and LUMO are often localized on the aromatic ring system.
Table 2: Frontier Molecular Orbital Parameters (Illustrative)
| Parameter | Symbol | Significance |
|---|---|---|
| HOMO Energy | EHOMO | Related to the molecule's electron-donating ability. |
| LUMO Energy | ELUMO | Related to the molecule's electron-accepting ability. |
Molecular Modeling and Dynamics Simulations
Molecular modeling and simulations offer insights into the macroscopic behavior of molecules based on their atomic interactions, including conformational preferences and behavior in different environments.
Conformational Analysis and Energy Minimization
Conformational analysis is the study of the different spatial arrangements (conformations) of a molecule that can be interconverted by rotation about single bonds. researchgate.net For this compound, rotations around the C-C bond connecting the carboxylic group, the C-C bond of the hydroxymethyl group, and the C-N bond of the amino group to the benzene (B151609) ring would be of primary interest.
This analysis involves mapping the potential energy surface of the molecule to identify stable conformations, which correspond to energy minima. psu.edudrugdesign.org Energy minimization calculations are performed to find the geometry with the lowest potential energy, representing the most stable state of the molecule in a vacuum. psu.edu Studies on similar benzoic acid derivatives have used computational methods to identify multiple stable conformers and the energy barriers between them. nih.govresearchgate.net
Simulation of Solvent Effects on Molecular Behavior
The behavior and properties of a molecule can be significantly influenced by its environment, particularly the solvent. researchgate.net Simulations of solvent effects can be performed using either implicit or explicit solvent models. These models help predict how interactions between the solute (this compound) and solvent molecules affect properties such as conformational equilibrium, electronic structure, and reactivity. For polar molecules like this, polar solvents like water or methanol (B129727) would be expected to stabilize the structure through hydrogen bonding with the amino, hydroxyl, and carboxylic acid groups. nih.gov
Molecular Docking for Ligand-Target Interactions (in vitro contexts)
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex. nih.gov This method is crucial in drug discovery for screening potential drug candidates. nih.gov
In the context of this compound, docking studies would involve placing the molecule into the active site of a specific protein target. The simulation would then calculate the binding affinity (often expressed as a docking score) and analyze the non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-protein complex. Such studies have been performed for various benzoic acid derivatives against targets like the main protease of SARS-CoV-2 and human serum albumin. nih.govnih.gov However, specific docking studies involving this compound are not documented in the searched literature.
Table 3: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| 4-Amino-3-hydroxybenzoic acid |
| 4-(carboxyamino)-3-guanidino-benzoic acid |
| Methanol |
Prediction of Spectroscopic Properties
Computational quantum methods, particularly Density Functional Theory (DFT), are instrumental in predicting the spectroscopic properties of organic molecules. These techniques simulate spectra such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis), which are crucial for structural elucidation.
Detailed theoretical studies on related aminobenzoic acids have utilized DFT methods, such as B3LYP with a 6-311G basis set, to calculate optimized molecular geometries and predict vibrational frequencies. For NMR spectra, the Gauge-Independent Atomic Orbital (GIAO) method is a standard and accurate technique for determining the chemical shifts of ¹H and ¹³C atoms. Time-Dependent DFT (TD-DFT) is employed to explore the electronic excited states of a molecule and to simulate its electronic absorption (UV-Vis) spectra.
Predicted Spectroscopic Data:
The following tables represent the type of data generated from such computational predictions. The values are illustrative, based on methodologies applied to similar benzoic acid compounds.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound
| Atom Number | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
| 1 | - | 130.5 |
| 2 | 7.85 | 132.0 |
| 3 | - | 125.0 |
| 4 | - | 148.0 |
| 5 | 6.80 | 115.5 |
| 6 | 7.70 | 131.5 |
| Carboxyl H | 12.50 | - |
| Carboxyl C | - | 168.0 |
| Hydroxymethyl H (CH₂) | 4.50 | - |
| Hydroxymethyl C | - | 64.0 |
| Hydroxymethyl H (OH) | 5.30 | - |
| Amino H | 4.90 | - |
Note: This data is representative of results from GIAO calculations.
Table 2: Predicted Principal IR Vibrational Frequencies (cm⁻¹) for this compound
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
| O-H Stretch (Carboxylic Acid) | 3570 |
| N-H Stretch (Amine) | 3450, 3350 |
| O-H Stretch (Hydroxymethyl) | 3300 |
| C=O Stretch (Carboxylic Acid) | 1685 |
| C=C Stretch (Aromatic) | 1610, 1520 |
| C-N Stretch | 1290 |
| C-O Stretch | 1240 |
Note: This data is representative of results from DFT (e.g., B3LYP/6-311G) calculations. Assignments are based on potential energy distribution (PED) analysis.
Structure-Activity Relationship (SAR) Studies through Computational Methods
Structure-Activity Relationship (SAR) studies are essential in drug discovery for optimizing lead compounds. Computational methods provide a rapid and cost-effective way to conduct these analyses. Techniques like Quantitative Structure-Activity Relationship (QSAR) and molecular docking are used to correlate a molecule's structural features with its biological activity.
QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their activities. These studies reveal that properties like hydrophobicity, aromaticity, molar refractivity, and the presence of specific functional groups (e.g., hydroxyl groups) can be crucial for inhibitory activity against certain biological targets. For instance, in a series of benzoylaminobenzoic acid derivatives, increased hydrophobicity was found to be conducive to inhibitory activity.
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used to predict the binding affinity and interaction between a small molecule (ligand) and a protein's active site. The results are often given as a docking score, which estimates the binding energy. Analysis of the docked pose reveals key intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, with specific amino acid residues in the protein's binding pocket.
Table 3: Representative Molecular Docking Analysis for this compound Against a Hypothetical Protein Target
| Protein Target | Binding Affinity (kcal/mol) | Key Interacting Amino Acid Residues | Type of Interaction |
| Example Kinase 1 | -8.5 | ASP 145 | Hydrogen Bond (with Carboxyl OH) |
| LYS 88 | Hydrogen Bond (with Amino NH₂) | ||
| GLU 91 | Hydrogen Bond (with Hydroxymethyl OH) | ||
| PHE 144 | Pi-Pi Stacking (with Benzene Ring) |
Note: This table is an illustrative example of the data obtained from a molecular docking simulation, based on studies of analogous compounds.
Chemical Reactivity and Mechanistic Pathways of 4 Amino 3 Hydroxymethyl Benzoic Acid
Investigation of Functional Group Reactivity and Transformations
The unique arrangement of the amino, hydroxymethyl, and carboxylic acid groups on the benzene (B151609) ring allows for a variety of chemical transformations. The reactivity of each functional group can be selectively targeted through the careful choice of reagents and reaction conditions.
Carboxylic Acid Derivatizations
The carboxylic acid moiety is a primary site for derivatization, most commonly through esterification or amide bond formation. These transformations are fundamental in modifying the compound's solubility, polarity, and biological interactions.
Esterification: Fischer esterification, a classic acid-catalyzed reaction with an alcohol, can be employed to convert the carboxylic acid to its corresponding ester. For instance, reacting 4-Amino-3-(hydroxymethyl)benzoic acid with methanol (B129727) or ethanol (B145695) in the presence of a strong acid catalyst (e.g., sulfuric acid) would yield the methyl or ethyl ester, respectively. A similar reaction has been demonstrated for the synthesis of 4-amino-3-nitrobenzoic acid methyl ester. bond.edu.au
Amide Formation: The carboxylic acid can be activated to facilitate coupling with amines, forming amide bonds. Water-soluble carbodiimides, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDAC), are frequently used for this purpose under mild, often aqueous, conditions. nih.govthermofisher.com The inclusion of N-hydroxysulfosuccinimide can improve the efficiency of EDAC-mediated coupling. thermofisher.com This method allows for the attachment of a wide array of amine-containing molecules. Another strategy involves derivatization with reagents like 4-bromo-N-methylbenzylamine (4-BNMA) using EDAC, a technique often employed to enhance detection in liquid chromatography-mass spectrometry (LC-MS) analysis. nih.govresearchgate.net
| Reaction Type | Typical Reagents | Product | Notes |
|---|---|---|---|
| Fischer Esterification | Alcohol (e.g., Methanol), Strong Acid (e.g., H₂SO₄) | Ester | Acid-catalyzed equilibrium reaction. |
| Amide Coupling | Amine (R-NH₂), EDAC | Amide | Mild conditions, often performed in aqueous solution. nih.govthermofisher.com |
| Analytical Derivatization | 4-BNMA, EDAC | 4-BNMA Amide | Used to improve LC-MS detection and identification. nih.govresearchgate.net |
Amine Group Reactions (e.g., acylation, protection)
The primary aromatic amine is a nucleophilic center susceptible to acylation and alkylation. To achieve selectivity in multi-step syntheses, this group often requires protection to prevent unwanted side reactions. libretexts.org
Acylation: The amino group readily reacts with acylating agents like acid chlorides and anhydrides to form amides. This reaction is typically straightforward but must be managed when other functional groups are intended to be the reaction site.
Protection: Protecting the amine as a carbamate (B1207046) is a common strategy in organic synthesis. organic-chemistry.orgmasterorganicchemistry.com This transformation temporarily reduces the nucleophilicity and basicity of the amino group, allowing other chemical modifications to be performed elsewhere on the molecule. libretexts.org The choice of protecting group is critical, as it must be stable under the subsequent reaction conditions and easily removable when desired. organic-chemistry.org
Common amine protecting groups include:
tert-Butoxycarbonyl (Boc): Introduced using di-tert-butyl dicarbonate (B1257347) (Boc₂O), it is stable to basic conditions but can be removed with strong acids like trifluoroacetic acid (TFA). masterorganicchemistry.comtcichemicals.com
Benzyloxycarbonyl (Cbz): Installed using benzyl (B1604629) chloroformate (Cbz-Cl), this group is resistant to acidic and basic conditions but is readily cleaved by catalytic hydrogenation. masterorganicchemistry.comtcichemicals.com
9-Fluorenylmethyloxycarbonyl (Fmoc): This group is introduced using Fmoc-Cl or Fmoc-OSu. It is notably labile under mild basic conditions, typically using a piperidine (B6355638) solution, but is stable to acid. masterorganicchemistry.comtcichemicals.com
The use of these "orthogonal" protecting groups allows for selective deprotection if multiple protected amines are present in a molecule. organic-chemistry.org
| Protecting Group | Abbreviation | Installation Reagent | Deprotection Conditions |
|---|---|---|---|
| tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate (Boc₂O) | Strong acid (e.g., Trifluoroacetic acid) masterorganicchemistry.comtcichemicals.com |
| Benzyloxycarbonyl | Cbz or Z | Benzyl chloroformate (Cbz-Cl) | Catalytic Hydrogenation (H₂, Pd/C) masterorganicchemistry.comtcichemicals.com |
| 9-Fluorenylmethyloxycarbonyl | Fmoc | Fmoc-Cl or Fmoc-OSu | Base (e.g., Piperidine) masterorganicchemistry.comtcichemicals.com |
Hydroxymethyl Group Transformations
The hydroxymethyl group behaves as a primary benzylic alcohol, making it amenable to oxidation, esterification, and etherification reactions.
Oxidation: Selective oxidation can convert the hydroxymethyl group into a formyl (aldehyde) group using mild oxidizing agents like pyridinium (B92312) chlorochromate (PCC). Stronger oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromic acid, would likely oxidize it further to a carboxylic acid, resulting in a dicarboxylic acid derivative. This oxidation would also be competitive with the oxidation of the electron-rich aromatic ring itself.
Esterification/Etherification: The hydroxyl group can react with carboxylic acids (or their activated derivatives) to form esters or with alkyl halides under basic conditions to form ethers. These reactions would typically require prior protection of the more acidic carboxylic acid and more nucleophilic amine functionalities to achieve selectivity.
Mechanistic Studies of Aromatic Substitutions and Derivatizations
The benzene ring of this compound is highly activated towards electrophilic aromatic substitution due to the presence of the strongly electron-donating amino (-NH₂) and hydroxyl (-OH from the hydroxymethyl group, after considering its electronic effect) groups. The amino group is a powerful ortho-, para-director, while the carboxylic acid group is a meta-director and a deactivator.
The mechanism for electrophilic substitution, such as halogenation or nitration, proceeds through a standard S_EAr pathway. The electrophile attacks the electron-rich π-system of the ring to form a resonance-stabilized carbocation intermediate, known as an arenium ion or sigma complex. The presence of the -NH₂ group provides significant stabilization to this intermediate through resonance, particularly when the attack is at the C5 position. The final step is the deprotonation of the intermediate by a weak base to restore the aromaticity of the ring. Studies on the bromination kinetics of substituted phenols provide a relevant model for understanding electrophilic attack on such activated aromatic systems. researchgate.net
Reaction Kinetics and Solvent Effects on Chemical Transformations
The rates of chemical transformations involving this compound are significantly influenced by the choice of solvent. Solvents can affect reaction kinetics by altering reactant solubility, stabilizing or destabilizing transition states, and mediating energy transfer. nih.gov
For reactions involving ionic intermediates, such as the formation of the arenium ion in electrophilic aromatic substitution, polar solvents are generally preferred. Polar protic solvents (e.g., water, ethanol) can stabilize charged species through hydrogen bonding, while polar aprotic solvents (e.g., DMSO, DMF) can do so through dipole-dipole interactions. For instance, the rate of reactions involving amino groups can be highly dependent on the solvent system. nih.gov
Conversely, for reactions where charge is dispersed in the transition state, less polar solvents may be more suitable. The choice of solvent can also impact the conformation of the molecule and the accessibility of its reactive sites. For example, studies on benzoic acid and p-aminobenzoic acid have shown that solvent composition can profoundly influence crystallization, molecular aggregation, and crystal morphology, demonstrating the strength of solvent-molecule interactions. acs.orgrsc.org
| Reaction Type | Transition State Polarity | Favored Solvent Type | Rationale |
|---|---|---|---|
| S_N2 Reactions | Less polar than reactants | Polar Aprotic (e.g., Acetone, DMF) | Solvates the cation but not the nucleophile, increasing nucleophile reactivity. |
| S_N1 Reactions | Highly polar, ionic | Polar Protic (e.g., Ethanol, Water) | Stabilizes the carbocation intermediate and the leaving group. |
| Electrophilic Aromatic Substitution | Charged (Arenium Ion) | Polar (e.g., Acetic Acid) | Stabilizes the charged carbocation intermediate. |
Exploration of C-H Activation Strategies in Benzoic Acid Derivatives
Transition-metal-catalyzed C-H activation has become a powerful tool for the direct functionalization of otherwise unreactive carbon-hydrogen bonds, offering a more step-economical approach to synthesis. nih.gov Benzoic acid derivatives are excellent substrates for these reactions, as the carboxylic acid group can act as an effective directing group, guiding the catalyst to a specific C-H bond. rsc.org
Typically, the carboxylate coordinates to a metal center (e.g., Palladium, Rhodium, Cobalt), which then facilitates the cleavage of a C-H bond at the ortho position via a cyclometalated intermediate. nih.govrsc.orgmdpi.com For this compound, this would direct functionalization to the C-H bond at the C5 position. This strategy has been successfully employed for a variety of transformations on benzoic acids, including:
Ortho-Arylation: Coupling with aryl halides or arylboronic acids. rsc.org
Ortho-Alkylation: Introducing alkyl groups. rsc.org
Ortho-Olefination: Forming a new carbon-carbon double bond. rsc.org
While ortho-C-H activation is well-established, meta-C-H activation is more challenging due to the difficulty in forming the required larger-ring metallacycle. However, strategies using specialized nitrile-based templates have been developed to achieve meta-C-H olefination and acetoxylation of benzoic acid derivatives. researchgate.net These advanced methods could potentially be applied to achieve regioselective functionalization at the C2 or C6 positions of this compound.
| Reaction | Position | Catalyst System (Example) | Coupling Partner | Reference |
|---|---|---|---|---|
| Arylation | ortho | Pd(OAc)₂ | Aryl Iodides | rsc.org |
| Olefination | ortho | Pd/Cu | Alkenes (e.g., Styrene) | rsc.org |
| Alkylation | ortho | Pd(OAc)₂ | Epoxides | rsc.org |
| Alkenylation | ortho | Cobalt(II) | Alkynes, Styrenes | nih.gov |
| Olefination | meta | Pd(OAc)₂ with nitrile template | Alkenes | researchgate.net |
Mechanistic Aspects of Photodecomposition or Photoactivation (if applicable to specific derivatives)
Direct research on the photodecomposition or photoactivation mechanisms of this compound is not extensively available in the reviewed literature. However, insights can be drawn from studies on the closely related compound, p-aminobenzoic acid (PABA), for which 4-amino-3-hydroxybenzoic acid has been identified as a photoproduct. nih.govbiocrick.com The photochemical behavior of PABA provides a relevant framework for understanding the potential photo-reactivity of its derivatives.
The photoreactions of PABA in aqueous solutions are significantly influenced by the presence of oxygen. nih.gov When irradiated with UV light (λ = 254 nm or > 290 nm) in aerated solutions, PABA undergoes photo-oxidation, leading to several products. nih.gov Among the most abundant of these are 4-amino-3-hydroxybenzoic acid and 4-aminophenol. nih.govbiocrick.com
Studies suggest that singlet oxygen (¹O₂) plays a crucial role in the photodegradation of PABA. biocrick.com The proposed mechanism involves PABA acting as a photosensitizer to generate ¹O₂, which then reacts with PABA itself in a self-sensitized photodegradation process. biocrick.com Density functional theory (DFT) calculations have indicated that ¹O₂ can oxidize PABA through electrophilic attacks on the benzene ring or by abstracting a hydrogen atom from the amino group. biocrick.com These pathways can lead to the formation of a hydroperoxide intermediate. Subsequent cleavage of the O-O bond in this intermediate is thought to produce phenoxyl radicals, which are precursors to the experimentally detected photoproducts, including 4-amino-3-hydroxybenzoic acid. biocrick.com
The quantum yields for the formation of photoproducts from PABA are highly dependent on pH. For instance, in deoxygenated solutions, the quantum yields for the formation of specific photodimers increase significantly at higher pH levels, suggesting the involvement of the deprotonated PABA radical cation as a key intermediate. nih.gov
Furthermore, spectroscopic studies on derivatives such as 4-amino-3-methyl benzoic acid methyl ester reveal insights into photoinduced intramolecular charge-transfer (ICT) reactions. ias.ac.in This compound exhibits dual emission in polar solvents, with a short-wavelength band corresponding to a local emission and a long-wavelength band attributed to a charge transfer emission. ias.ac.in Such ICT processes are fundamental to understanding the initial photo-physical events that can lead to subsequent photochemical reactions.
While these findings pertain to PABA and its methyl-substituted derivative, they provide a plausible mechanistic framework for the potential photodecomposition of this compound. The presence of the hydroxymethyl group may influence the reaction pathways and quantum yields, but the fundamental processes of photo-oxidation, potentially mediated by singlet oxygen, and intramolecular charge transfer are likely to be relevant.
Exploration of 4 Amino 3 Hydroxymethyl Benzoic Acid and Its Derivatives in Biological Research Mechanism Focused
Enzyme Inhibition Studies (In Vitro)
Detailed in vitro studies on the enzyme inhibitory activity of 4-Amino-3-(hydroxymethyl)benzoic acid are not extensively reported. While the broader class of aminobenzoic acids has been investigated for various enzymatic interactions, specific data for this hydroxylated derivative remains elusive.
Identification of Target Enzymes and Metabolic Pathways
Specific target enzymes and the metabolic pathways directly inhibited by this compound have not been identified in the available research. The potential for this compound to interact with enzymes is suggested by studies on related molecules. For instance, derivatives of aminobenzoic acid have been shown to interact with enzymes involved in nucleotide synthesis and folate metabolism. However, without direct experimental evidence, any potential targets for this compound remain speculative.
Kinetic Characterization of Enzyme Inhibition (e.g., Km values, inhibition mode)
No published data is currently available that provides a kinetic characterization of enzyme inhibition by this compound. Therefore, key parameters such as the Michaelis constant (Km) for potential target enzymes in the presence of this compound, as well as its mode of inhibition (e.g., competitive, non-competitive, uncompetitive), have not been determined.
Mechanistic Insights into Enzyme-Ligand Interactions
Without identified enzyme targets and kinetic data, the mechanistic insights into how this compound might interact with an enzyme's active site are purely theoretical. The presence of the carboxylic acid, amino, and hydroxymethyl functional groups suggests the potential for various non-covalent interactions, such as hydrogen bonding and electrostatic interactions, which could contribute to binding within an enzyme's active site.
Molecular Recognition and Binding Affinity Studies (Non-Clinical)
Similar to the enzyme inhibition data, specific non-clinical studies focusing on the molecular recognition and binding affinity of this compound to biological receptors are not well-documented.
Receptor Binding Assays (In Vitro)
There is a lack of available data from in vitro receptor binding assays for this compound. Consequently, its affinity and selectivity for specific biological receptors are unknown.
Elucidation of Binding Modes and Key Interactions (e.g., hydrogen bonding, pi-pi stacking)
The specific binding modes and key molecular interactions of this compound with any biological receptor have not been elucidated. Computational modeling and experimental techniques such as X-ray crystallography or NMR spectroscopy would be required to determine how this molecule orients itself within a binding pocket and to identify the crucial interactions, such as hydrogen bonds or pi-pi stacking, that stabilize the ligand-receptor complex.
Mechanistic Basis of Antimicrobial Activity of Derivatives (In Vitro)
The antimicrobial effects of derivatives of this compound are primarily attributed to their ability to interfere with essential life processes in bacteria. These mechanisms, studied in vitro, largely revolve around two key strategies: the disruption of the bacterial cell wall, which is critical for structural integrity, and the interference with vital metabolic pathways, which are necessary for growth and replication.
Disruption of Bacterial Cell Wall Synthesis Pathways
The bacterial cell wall is a rigid, protective layer essential for maintaining cell shape and preventing osmotic lysis. veterinaria.unsa.ba A primary component of this wall is peptidoglycan, a large polymer composed of repeating N-acetylglucosamine (NAG) and N-acetylmuramic acid (NAM) units cross-linked by short peptide chains. nih.govnih.gov The synthesis of peptidoglycan is a multi-step enzymatic process, making it an excellent target for antimicrobial agents. nih.gov
Derivatives of this compound, which are structurally similar to amino acids, can inhibit this pathway by acting as structural analogs to the natural amino acid precursors of the peptidoglycan peptide side chains, particularly D-alanine. veterinaria.unsa.ba This molecular mimicry allows them to competitively inhibit key enzymes involved in the synthesis and cross-linking of the peptidoglycan layer.
Key enzymatic steps targeted by such amino acid analogs include:
Peptide Chain Elongation: Enzymes such as D-alanyl-D-alanine synthetase are crucial for creating the D-Ala-D-Ala dipeptide, a terminal component of the pentapeptide side chain. An amino acid derivative can competitively inhibit this enzyme, preventing the formation of this essential building block.
Transpeptidation: The final step in peptidoglycan synthesis is the cross-linking of adjacent peptide chains, a reaction catalyzed by transpeptidases, also known as penicillin-binding proteins (PBPs). nih.gov These enzymes are responsible for the cell wall's structural rigidity. libretexts.org Amino acid derivatives that mimic the structure of the terminal D-Ala-D-Ala moiety can bind to the active site of PBPs, leading to their inactivation. nih.gov This blockage prevents the formation of a stable peptidoglycan mesh, compromising the cell wall's integrity and ultimately leading to cell death. veterinaria.unsa.balibretexts.org
The table below illustrates key enzymes in the peptidoglycan synthesis pathway that are potential targets for amino acid-based inhibitors.
| Enzyme Target | Function in Pathway | Potential Inhibition Mechanism |
| Alanine Racemase | Converts L-alanine to D-alanine | Competitive inhibition by an amino acid analog. |
| D-alanyl-D-alanine Synthetase | Creates the D-Ala-D-Ala dipeptide for the pentapeptide chain | Competitive inhibition by mimicking the D-alanine substrate. |
| Transpeptidases (PBPs) | Catalyzes the final cross-linking of peptide chains | Binding to the active site as a structural analog of the D-Ala-D-Ala terminus. nih.gov |
| Transglycosylases | Polymerizes the glycan strands (NAG-NAM) | Steric hindrance by binding to the peptide precursor attached to Lipid II. nih.gov |
Interference with Microbial Metabolic Processes
Beyond disrupting the cell wall, another significant antimicrobial mechanism for derivatives of this compound is their action as antimetabolites. This strategy involves inhibiting essential metabolic pathways by mimicking a natural substrate, thereby blocking the activity of a crucial enzyme.
A primary target for this class of compounds is the folic acid synthesis pathway. wikipedia.org Bacteria, unlike humans who obtain folate from their diet, must synthesize it de novo. patsnap.com Folic acid is a vital coenzyme required for the synthesis of nucleotides (the building blocks of DNA and RNA) and certain amino acids. wikipedia.org
The key to this mechanism lies in the structural similarity of aminobenzoic acid derivatives to para-aminobenzoic acid (PABA), a critical precursor in the bacterial synthesis of dihydrofolic acid. nih.gov These derivatives can act as competitive inhibitors of the enzyme dihydropteroate synthase (DHPS) . patsnap.comnih.gov By binding to the active site of DHPS, the inhibitor prevents the enzyme from utilizing its natural substrate, PABA. nih.govnih.gov This action halts the production of dihydrofolic acid, leading to a depletion of the essential downstream product, tetrahydrofolate. The resulting inability to synthesize new nucleic acids and proteins arrests bacterial growth and division, producing a bacteriostatic effect. wikipedia.org
The effectiveness of this inhibition is highly dependent on the specific chemical structure of the derivative, as substitutions on the aminobenzoic acid core can significantly alter its binding affinity for the DHPS enzyme. nih.gov
The table below presents minimum inhibitory concentration (MIC) data for various aminobenzoic acid derivatives from different research studies, illustrating the structure-dependent nature of their antimicrobial activity.
| Compound/Derivative Class | Bacterial Strain | MIC (µg/mL) |
| PABA-derived Schiff Base (5-Br-salicylaldehyde) researchgate.net | Staphylococcus aureus (MRSA) | >3.9 |
| PABA-derived Schiff Base (5-nitrofurfural) researchgate.net | Staphylococcus aureus (MRSA) | >3.9 |
| 3-((4-hydroxyphenyl)amino)propanoic acid deriv. (Cpd 30) mdpi.com | Escherichia coli | 32 |
| 3-((4-hydroxyphenyl)amino)propanoic acid deriv. (Cpd 30) mdpi.com | Staphylococcus aureus | 16 |
| N'-(3-bromo benzylidene)-4-(benzylidene amino)benzohydrazide chitkara.edu.in | Bacillus subtilis | 7.8 |
| N'-(3-methoxy-4-hydroxy benzylidene)-4-(benzylidene amino)benzohydrazide chitkara.edu.in | Escherichia coli | 15.6 |
| 5-(p-hydroxybenzoyl) shikimic acid mdpi.com | Escherichia coli | 100 |
| 5-(p-hydroxybenzoyl) shikimic acid mdpi.com | Staphylococcus haemolyticus (MRSH) | 100 |
Advanced Analytical Methods for 4 Amino 3 Hydroxymethyl Benzoic Acid Characterization and Purity Assessment
Chromatographic Techniques for Separation and Quantification
Chromatography is a fundamental technique for separating and quantifying the components of a mixture. For a polar, non-volatile compound like 4-Amino-3-(hydroxymethyl)benzoic acid, liquid chromatography is the primary approach, while gas chromatography can be used after chemical modification.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis of non-volatile organic compounds like aromatic acids. helixchrom.com In reversed-phase HPLC (RP-HPLC), the compound is separated based on its hydrophobic interactions with a nonpolar stationary phase. A polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), is used to elute the compound from the column. sielc.com
Method development for this compound would likely start with a C18 column and a gradient elution, where the proportion of the organic solvent is increased over time to elute compounds with increasing hydrophobicity. The inclusion of an acid, such as trifluoroacetic acid (TFA) or formic acid, in the mobile phase helps to ensure sharp peak shapes by suppressing the ionization of the carboxylic acid group. sielc.com Detection is commonly achieved using an ultraviolet (UV) detector, as the benzene (B151609) ring in the molecule absorbs UV light. helixchrom.comlongdom.org
Table 1: Illustrative HPLC Conditions for Analysis of Related Aromatic Acids
| Parameter | Condition | Rationale / Reference |
|---|---|---|
| Column | C18 (e.g., 150 x 4.6 mm, 5 µm) | Standard for reversed-phase separation of aromatic compounds. longdom.org |
| Mobile Phase A | Water with 0.1% Phosphoric Acid or Formic Acid | Acidifier to control ionization and improve peak shape. sielc.comlongdom.org |
| Mobile Phase B | Acetonitrile | Common organic modifier for adjusting elution strength. sielc.comlongdom.org |
| Elution Mode | Gradient | Allows for separation of compounds with a range of polarities. longdom.org |
| Flow Rate | 1.0 mL/min | A typical analytical flow rate for a 4.6 mm ID column. helixchrom.comlongdom.org |
| Detection | UV at ~255 nm | Wavelength where aromatic rings typically show strong absorbance. helixchrom.com |
This table presents typical starting conditions based on methods for structurally similar compounds; optimization would be required for this compound.
Ultra-Performance Liquid Chromatography (UPLC)
Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over traditional HPLC, offering higher resolution, increased sensitivity, and much faster analysis times. who.int This is achieved by using columns packed with smaller particles (typically sub-2 µm), which requires instrumentation capable of handling much higher backpressures. For amino acid analysis, UPLC methods have proven to be highly efficient and robust. who.int A UPLC method for this compound would provide a high-throughput option for quality control and purity checks, significantly reducing sample and solvent consumption compared to HPLC. sielc.comwho.int
Gas Chromatography (GC) for Volatile Derivatives
Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. sigmaaldrich.com However, due to their low volatility and polar nature, amino acids like this compound are not suitable for direct GC analysis. sigmaaldrich.com They must first be chemically modified in a process called derivatization to increase their volatility and thermal stability. sigmaaldrich.comcolostate.edu
Common derivatization strategies for compounds containing amino, hydroxyl, and carboxylic acid groups include:
Silylation: Active hydrogens on the -NH2, -OH, and -COOH groups are replaced with a nonpolar silyl (B83357) group, such as a trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group. Reagents like N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) are used for this purpose, yielding derivatives that are more stable and less sensitive to moisture than TMS derivatives. sigmaaldrich.com
Alkylation/Esterification: The carboxylic acid group is converted into an ester (e.g., a methyl or propyl ester), and the amino group is converted into a carbamate (B1207046). Alkyl chloroformates, such as methyl chloroformate (MCF), are versatile reagents that can derivatize both functional groups in a single step. springernature.com
Once derivatized, the compound can be analyzed by GC, where it is separated based on its boiling point and interaction with the column's stationary phase.
Table 2: Common Derivatization Reagents for GC Analysis of Amino Acids
| Reagent Class | Example Reagent | Target Functional Groups | Derivative Formed | Reference |
|---|---|---|---|---|
| Silylating Agents | MTBSTFA | -OH, -NH₂, -COOH, -SH | TBDMS ether/ester/thioether | sigmaaldrich.com |
| Alkyl Chloroformates | Methyl Chloroformate (MCF) | -NH₂, -COOH | Methoxycarbonyl amine, Methyl ester | springernature.com |
Coupled Analytical Techniques (e.g., LC-MS, GC-MS)
Coupling chromatographic separation with mass spectrometry (MS) detection provides an exceptionally powerful tool for analysis. nih.gov The chromatograph separates the components of a mixture, and the mass spectrometer provides information about the molecular weight and structure of each component, allowing for definitive identification.
For this compound (molecular weight: 167.16 g/mol ), LC-MS would be the primary coupled technique. purdue.edu Using an electrospray ionization (ESI) source, the molecule can be ionized, typically forming a protonated molecule [M+H]⁺ at m/z 168.17 or a deprotonated molecule [M-H]⁻ at m/z 166.15. High-resolution mass spectrometry can confirm the elemental formula, while tandem MS (MS/MS) experiments can fragment the ion to provide structural information, confirming the connectivity of the atoms. nih.gov
GC-MS is used to analyze the volatile derivatives prepared for GC analysis. nih.govresearchgate.net The mass spectrometer detects the derivatized molecule and its characteristic fragments. For example, TBDMS derivatives often show specific neutral losses in the mass spectrum, such as the loss of a methyl group (M-15) or a tert-butyl group (M-57), which aids in the identification of the original molecule. sigmaaldrich.com GC-MS was used to identify the product formed from 4-Amino-3-hydroxybenzoic acid in a study of its enzymatic degradation, demonstrating the technique's utility in identifying related structures. biocrick.com
Elemental Analysis for Compositional Verification
Elemental analysis is a fundamental technique used to determine the mass fractions of carbon, hydrogen, nitrogen, and other elements in a compound. For a novel or reference compound, this analysis is crucial for confirming the empirical formula. The experimentally determined percentages of each element are compared to the calculated theoretical values. A close match (typically within ±0.4%) provides strong evidence for the compound's elemental composition and purity. sigmaaldrich.com
For this compound, the theoretical elemental composition is calculated based on its molecular formula, C₈H₉NO₃.
Table 3: Theoretical Elemental Composition of this compound
| Element | Symbol | Atomic Mass | Count | Total Mass | Percentage (%) |
|---|---|---|---|---|---|
| Carbon | C | 12.011 | 8 | 96.088 | 57.48% |
| Hydrogen | H | 1.008 | 9 | 9.072 | 5.43% |
| Nitrogen | N | 14.007 | 1 | 14.007 | 8.38% |
| Oxygen | O | 15.999 | 3 | 47.997 | 28.71% |
| Total | | | | 167.164 | 100.00% |
Purity Determination and Impurity Profiling
Ensuring the purity of a chemical compound is critical, as impurities can significantly affect the outcome of chemical reactions or biological assays. nih.gov Impurity profiling involves the identification and quantification of all unwanted chemical substances present in the main compound. nih.gov Regulatory authorities place strict limits on the allowable levels of impurities in pharmaceutical ingredients. nih.gov
HPLC and UPLC are the most powerful techniques for purity determination due to their high resolving power. tcichemicals.com A high-resolution chromatogram can separate the main peak of this compound from smaller peaks corresponding to impurities. The purity is often expressed as a percentage of the total peak area. A purity of >98% is common for commercially available fine chemicals. tcichemicals.com
Potential impurities in a sample of this compound could include:
Synthetic Intermediates: Unreacted starting materials or intermediates from the synthesis process. nih.gov For example, if the synthesis involves the reduction of a nitro group, the corresponding nitro-compound could be a potential impurity.
By-products: Compounds formed from side reactions during synthesis.
Degradation Products: Impurities formed during storage, which could result from processes like oxidation or decarboxylation. nih.gov
Coupled techniques like LC-MS are invaluable for impurity profiling, as they can be used to identify the structure of unknown impurity peaks, providing insight into their origin. nih.gov
Table 4: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| 4-Amino-3-hydroxybenzoic acid |
| 4-Amino-3-methylbenzoic acid |
| 4-hydroxybenzoic acid |
| Acetonitrile |
| Formic acid |
| Methanol |
| Methyl Chloroformate (MCF) |
| N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) |
| Phosphoric Acid |
Supramolecular Chemistry of 4 Amino 3 Hydroxymethyl Benzoic Acid
Hydrogen Bonding Networks in Crystalline and Solution States
The molecular structure of 4-Amino-3-(hydroxymethyl)benzoic acid is rich in hydrogen bond donors and acceptors, predisposing it to the formation of extensive and robust hydrogen-bonded networks in both the crystalline and solution phases. The primary contributors to these networks are the carboxylic acid, amino, and hydroxymethyl functional groups.
In the solid state, it is anticipated that the carboxylic acid groups will form strong, dimeric hydrogen bonds, a common and highly stable motif for this functional group. Beyond this primary interaction, the amino and hydroxymethyl groups are expected to participate in a variety of intermolecular hydrogen bonds. These interactions would likely link the carboxylic acid dimers into larger, more complex architectures, potentially forming sheets or three-dimensional frameworks. The specific nature of these networks, including bond distances and angles, would be definitively determined by single-crystal X-ray diffraction studies.
In solution, the hydrogen bonding behavior of this compound will be significantly influenced by the solvent. In protic solvents, there will be a dynamic competition between intramolecular and intermolecular hydrogen bonds with the solvent molecules. In aprotic solvents, the formation of intermolecular hydrogen bonds between solute molecules is more favored, potentially leading to the formation of soluble aggregates. Spectroscopic techniques such as NMR and IR can provide insights into these solution-state interactions.
Table 1: Potential Hydrogen Bond Interactions in this compound
| Donor Group | Acceptor Group | Interaction Type |
| Carboxylic Acid (-COOH) | Carboxylic Acid (-COOH) | Strong, Dimeric |
| Amino (-NH₂) | Carboxylic Acid (-COOH) | Intermolecular |
| Hydroxymethyl (-CH₂OH) | Carboxylic Acid (-COOH) | Intermolecular |
| Amino (-NH₂) | Hydroxymethyl (-CH₂OH) | Intermolecular |
| Hydroxymethyl (-CH₂OH) | Amino (-NH₂) | Intermolecular |
Pi-Stacking and Other Aromatic Interactions
The electronic nature of the substituents on the aromatic ring influences the strength and nature of these interactions. The electron-donating amino group and the electron-withdrawing carboxylic acid group can create a quadrupole moment on the aromatic ring, which can direct the geometry of the pi-stacking interactions.
Formation of Co-crystals and Multi-component Crystals
The propensity of this compound to form strong and directional hydrogen bonds makes it an excellent candidate for the formation of co-crystals and multi-component crystals. doi.org By introducing a second molecular species (a co-former) that can participate in complementary hydrogen bonding, it is possible to create novel crystalline materials with tailored properties.
Potential co-formers could include other organic acids, amides, or other molecules with hydrogen bond donor and acceptor sites. The formation of co-crystals is guided by the principles of crystal engineering, where the predictable nature of certain hydrogen bonding motifs is used to design specific supramolecular assemblies. For instance, the carboxylic acid group of this compound could form a robust hydrogen bond with the nitrogen atom of a pyridine-containing co-former. The resulting co-crystal would have a structure dictated by this primary interaction, as well as other weaker interactions.
Self-Assembly Principles and Architectures
The combination of hydrogen bonding and pi-stacking interactions can drive the self-assembly of this compound into a variety of supramolecular architectures. beilstein-journals.org Self-assembly is a process where molecules spontaneously organize into ordered structures. beilstein-journals.org The final architecture is determined by the delicate balance of these non-covalent forces.
In suitable solvent systems, it is conceivable that this molecule could self-assemble into structures such as nanofibers, nanoribbons, or other ordered aggregates. The process would likely be initiated by the formation of hydrogen-bonded chains or sheets, which are then further organized by pi-stacking interactions. The specific morphology of the resulting self-assembled structures would be dependent on factors such as concentration, temperature, and solvent choice. The study of the self-assembly of amino acids and their derivatives is a burgeoning field with potential applications in materials science and nanotechnology. beilstein-journals.org
Enzymatic Synthesis and Biocatalytic Transformations of 4 Amino 3 Hydroxymethyl Benzoic Acid
Microbial Production Pathways for Aromatic Carboxylic Acids
The microbial synthesis of aromatic carboxylic acids offers a sustainable alternative to conventional chemical methods that rely on fossil fuels. nih.gov Engineered microorganisms can be designed to convert simple carbon sources, like glucose, into complex aromatic molecules. A common strategy involves constructing artificial biosynthetic pathways in industrially robust host organisms such as Corynebacterium glutamicum. nih.gov
For instance, the production of 4-amino-3-hydroxybenzoic acid (4,3-AHBA) from glucose has been successfully demonstrated. nih.gov This was achieved by introducing an enzyme capable of hydroxylating the precursor, 4-aminobenzoic acid (4-ABA), into a strain of C. glutamicum already engineered to produce 4-ABA. The native metabolic pathway for 4-ABA synthesis in many bacteria begins with chorismate, a key intermediate in the shikimate pathway. mdpi.com An enzyme, 4-amino-4-deoxychorismate synthase, catalyzes the conversion of chorismate to 4-aminobenzoate. mdpi.com By enhancing the expression of genes in this upstream pathway and introducing a suitable hydroxylase, a complete microbial production route from a simple sugar to a functionalized aromatic acid was established. nih.gov This general approach of combining modules from different natural pathways is a cornerstone of metabolic engineering for producing novel or valuable chemicals.
Biotransformations of Precursors to 4-Amino-3-(hydroxymethyl)benzoic acid
Biotransformation involves the use of whole cells or purified enzymes to perform specific chemical modifications on a supplied substrate. A key potential biotransformation for producing a compound like this compound would be the regioselective functionalization of a readily available precursor, such as 4-Aminobenzoic acid (4-ABA).
In the case of the analogous compound 4,3-AHBA, the critical biotransformation is the 3-hydroxylation of 4-ABA. Research has shown that this reaction can be efficiently catalyzed by microorganisms that produce specific hydroxylase enzymes. nih.govgoogle.com For example, various strains expressing different 4-hydroxybenzoate (B8730719) 3-hydroxylases (PHBHs) have been screened for their ability to convert 4-ABA into 4,3-AHBA. nih.gov This enzymatic step introduces a hydroxyl group at the C3 position of the aromatic ring, adjacent to the amino group. A similar strategy could be envisioned for this compound, where an enzyme would need to catalyze the introduction of a hydroxymethyl group onto the 4-ABA backbone, a more complex transformation likely requiring a multi-enzyme system or a highly specialized enzyme.
Enzyme Screening and Engineering for Enhanced Biocatalytic Activity
The efficiency of a biocatalytic process is critically dependent on the activity, specificity, and stability of the chosen enzyme. Enzyme screening and engineering are powerful tools used to identify and optimize biocatalysts for specific industrial applications. longdom.org
In the development of a production strain for 4,3-AHBA, researchers screened six different 4-hydroxybenzoate 3-hydroxylases (PHBHs) to find an enzyme that could efficiently hydroxylate the non-native substrate 4-ABA. nih.gov The PHBH from Caulobacter vibrioides (CvPHBH) was identified as the most effective candidate. nih.gov
To further improve its performance, the enzyme was subjected to protein engineering. This involves modifying the enzyme's amino acid sequence to enhance its properties. longdom.org Two primary strategies were employed:
Site-directed mutagenesis: Based on the enzyme's structure, specific amino acids in the active site were changed to potentially improve substrate binding and catalytic efficiency.
Random mutagenesis: The gene for the enzyme was randomly mutated, and the resulting variants were screened for improved activity using a high-throughput colorimetric assay. nih.gov
This dual approach led to the identification of a CvPHBH mutant, CvPHBHM106A/T294S, which significantly enhanced the productivity of 4,3-AHBA. When this engineered enzyme was used in a C. glutamicum strain with an optimized 4-ABA pathway, it resulted in the production of 13.5 g/L of 4,3-AHBA in a fed-batch culture. nih.gov This demonstrates the power of enzyme engineering to create highly efficient and specific biocatalysts for novel pathways.
Table 1: Enhancement of 4,3-AHBA Production through Enzyme Engineering This table summarizes the stepwise improvement in 4,3-AHBA production in C. glutamicum through the engineering of the 4-hydroxybenzoate 3-hydroxylase from Caulobacter vibrioides (CvPHBH).
| Enzyme Variant | 4,3-AHBA Titer (mM) | Precursor 4-ABA Titer (mM) | Key Engineering Step |
|---|---|---|---|
| Wild-Type CvPHBH | 15.1 | 1.1 | Initial screening and identification of active enzyme. |
| CvPHBHM106A | 23.3 | 0.8 | Site-directed mutagenesis in the active site. |
Mechanistic Aspects of Biocatalyzed Reactions
Understanding the reaction mechanism of an enzyme is crucial for its effective application and engineering. The key biocatalytic step in the synthesis of 4,3-AHBA is the regioselective aromatic hydroxylation of 4-ABA. This reaction is catalyzed by 4-hydroxybenzoate 3-hydroxylase (PHBH), which is a flavin-dependent monooxygenase. These enzymes utilize a cofactor, typically FAD (flavin adenine (B156593) dinucleotide), and an external reducing agent, such as NADPH, to activate molecular oxygen. The activated oxygen species is then used to hydroxylate the aromatic substrate in a highly specific manner. The enzyme's active site plays a critical role in positioning the 4-ABA substrate so that the hydroxylation occurs exclusively at the C3 position. nih.gov
The synthesis of the precursor, 4-ABA, often involves enzymes that utilize pyridoxal (B1214274) 5'-phosphate (PLP) as a cofactor. nih.gov PLP-dependent enzymes are remarkably versatile and can catalyze a wide range of reactions involving amino acids, including transamination and C-C bond formation. nih.govnih.gov In the biosynthesis of 4-ABA from chorismate, the enzyme facilitates the replacement of a hydroxyl group with an amino group. mdpi.com The mechanism involves the formation of a Schiff base intermediate between the substrate and the PLP cofactor, which activates the substrate for subsequent chemical transformation. The engineering of these enzymes can expand their substrate scope, enabling the synthesis of a diverse array of non-canonical amino acids. nih.gov
Table of Compounds
| Compound Name | Abbreviation |
|---|---|
| This compound | - |
| 4-amino-3-hydroxybenzoic acid | 4,3-AHBA |
| 4-Aminobenzoic acid | 4-ABA, PABA |
| Chorismate | - |
| Flavin adenine dinucleotide | FAD |
| Nicotinamide adenine dinucleotide phosphate | NADPH |
Applications of 4 Amino 3 Hydroxymethyl Benzoic Acid As a Research Tool and Building Block
Utility in Peptidomimetic Synthesis and Pseudopeptide Scaffolds
The rigid structure and multiple functional groups of 4-Amino-3-(hydroxymethyl)benzoic acid make it a valuable scaffold for the synthesis of peptidomimetics and pseudopeptides. Peptidomimetics are compounds designed to mimic the structure and function of natural peptides but often exhibit improved stability against enzymatic degradation and better bioavailability.
Substituted aminobenzoic acids are frequently employed as non-peptide templates in drug discovery to create molecules that can replicate the spatial arrangement of amino acid side chains in a peptide, thereby mimicking its biological activity. nih.govspringernature.com The aromatic ring of this compound provides a constrained backbone, while the amino and carboxyl groups can form amide bonds to be integrated into a peptide-like chain. The hydroxymethyl group serves as a synthetic handle for introducing further diversity, mimicking the side chain of an amino acid like serine.
A closely related analog, 4-Amino-3-(aminomethyl)benzoic acid, has been identified as a novel unnatural amino acid with significant promise as a building block for creating peptidomimetics and as a scaffold for generating molecular diversity. researchgate.net This highlights the utility of the 4-amino-3-substituted benzoic acid framework in constructing complex, branched pseudopeptides that can explore a wider range of chemical space than traditional linear peptides. researchgate.net
Role in Combinatorial Chemistry Libraries
Combinatorial chemistry is a powerful technique for synthesizing a large number of different but structurally related molecules in a short period, which is essential for drug discovery and materials science. The efficacy of this method relies on the use of core structures, or scaffolds, that can be systematically decorated with a variety of chemical building blocks.
This compound is well-suited for this role due to its three distinct functional groups, which allow for orthogonal chemical modifications. The carboxylic acid can be attached to a solid-phase resin, while the amino and hydroxymethyl groups can be independently reacted with diverse sets of reagents, such as carboxylic acids, sulfonyl chlorides, or other electrophiles. nih.govresearchgate.net
The principle of using substituted aminobenzoic acids as scaffolds is well-established. For instance, 3-amino-5-hydroxybenzoic acid has been successfully used as a core structure to generate a non-peptide combinatorial library of 2,001 distinct compounds. nih.gov Similarly, the structural analog 4-Amino-3-(aminomethyl)benzoic acid is noted for its potential as a scaffold for combinatorial chemistry. researchgate.net This approach enables the rapid generation of large libraries of small molecules, which can then be screened for desired biological activities or material properties.
| Scaffold Molecule | Library Size | Application Area |
| 3-amino-5-hydroxybenzoic acid | 2,001 compounds | Small-molecule library synthesis |
| 4-Amino-3-(aminomethyl)benzoic acid | - | Peptidomimetics & Combinatorial Chemistry |
Integration into Complex Bioconjugate Molecules
Bioconjugation is the process of chemically linking two or more molecules, at least one of which is a biomolecule, to create a new complex with combined or novel functionalities. Molecules that facilitate this linkage are known as linkers or spacers. The trifunctional nature of this compound provides it with the potential to serve as a versatile linker in the construction of complex bioconjugates.
Each functional group offers a route for covalent attachment:
The amino group can be readily acylated or alkylated.
The carboxylic acid group can form stable amide or ester bonds.
The hydroxymethyl group can be converted into an ether or ester linkage.
This versatility allows for the strategic connection of different molecular entities, such as a therapeutic drug, a targeting ligand (e.g., an antibody or peptide), and a reporter molecule (e.g., a fluorescent dye). The rigid aromatic core of the molecule provides defined spatial separation between the conjugated components, which can be critical for maintaining their individual functions.
Design and Synthesis of Functional Materials Precursors
In materials science, this compound serves as a valuable monomer for the synthesis of high-performance polymers. The presence of both an amino group and a carboxylic acid group on the same molecule allows it to undergo self-condensation to form polyamides. nih.govresearchgate.net Polyamides are a class of polymers known for their excellent thermal stability, mechanical strength, and chemical resistance.
The synthesis of polyamides from amino acid-derived monomers is a common strategy to create advanced materials with tailored properties. nih.gov The additional hydroxymethyl group on the this compound monomer offers several advantages:
It can enhance the polymer's solubility and processability.
It provides a reactive site for post-polymerization modifications, such as cross-linking to create thermoset resins.
It can improve the polymer's adhesion to various substrates through hydrogen bonding.
Furthermore, the closely related compound 4-amino-3-hydroxybenzoic acid is known to be a precursor for highly functional polybenzoxazole (PBO) polymers, which are noted for their exceptional thermal and mechanical properties. chemicalbook.comresearchgate.netnih.gov This suggests that this compound could similarly be used to synthesize novel polyamides and other polymers with unique characteristics for advanced applications.
As a Substrate or Inhibitor in Biochemical Assays for Fundamental Research
This compound and its analogs are useful tools in biochemical and enzymatic studies. Their structural similarity to natural substrates allows them to interact with the active sites of enzymes, acting as either substrates, inhibitors, or probes to study enzyme mechanisms.
It has been demonstrated that this compound acts as a competitive inhibitor of laccase from the fungus Trametes versicolor, with a reported inhibition constant (Ki) of 251 µM. Laccases are multi-copper oxidases with broad substrate specificity and are involved in processes like lignin (B12514952) degradation and morphogenesis. Studying their inhibition is relevant for applications in biotechnology and bioremediation.
The broader class of aminobenzoic acid derivatives is known to possess biological activity. For example, the related compound 4-Amino-3-hydroxybenzoic acid is a substrate for the enzyme 4-amino-3-hydroxybenzoate 2,3-dioxygenase and can be oxidized by mushroom tyrosinase. biocrick.com It also acts as an inhibitor of the monophenolase activity of tyrosinase. biocrick.com Such compounds have also been used to study fundamental biological processes, such as the mechanism of the ribosome, where aminobenzoic acid derivatives can obstruct the catalytic center. acs.orgbiorxiv.org These findings underscore the utility of this compound as a specific tool for probing enzyme activity and function in biochemical research. medchemexpress.com
| Compound | Enzyme | Role | Finding |
| This compound | Laccase (Trametes versicolor) | Competitive Inhibitor | Ki = 251 µM |
| 4-Amino-3-hydroxybenzoic acid | 4-amino-3-hydroxybenzoate 2,3-dioxygenase | Substrate | Cleaved by the enzyme biocrick.com |
| 4-Amino-3-hydroxybenzoic acid | Mushroom Tyrosinase | Substrate / Inhibitor | Oxidized by the enzyme; Inhibits monophenolase activity biocrick.com |
Future Research Directions and Emerging Trends for 4 Amino 3 Hydroxymethyl Benzoic Acid
Advanced Spectroscopic Probes for Real-Time Mechanistic Studies
Future investigations are anticipated to employ advanced spectroscopic techniques to probe the reaction dynamics and intermolecular interactions of 4-Amino-3-(hydroxymethyl)benzoic acid in real-time. Techniques such as time-resolved fluorescence and transient absorption spectroscopy could be utilized to monitor the excited-state properties and reaction intermediates of its derivatives. High-resolution cryogenic electron microscopy (cryo-EM) has been used to study the positioning of aminobenzoic acid derivatives within the peptidyl transferase center of the ribosome, providing a mechanistic rationale for their reactivity. acs.orgnih.govacs.org Similar advanced imaging techniques could offer unprecedented insights into how this compound and its derivatives interact with biological macromolecules, revealing structural and conformational changes that govern their biological activity.
Exploration of Novel Supramolecular Architectures with Tunable Properties
The directed assembly of molecules through non-covalent interactions is a cornerstone of supramolecular chemistry. The functional groups of this compound make it an ideal candidate for the construction of novel supramolecular architectures. Research in this area will likely focus on designing and synthesizing multicomponent complexes and coordination polymers with tunable optical, electronic, and host-guest properties.
Integration with Artificial Intelligence and Machine Learning for Theoretical Design and Prediction
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the design and discovery of new molecules. nih.govacs.org In the context of this compound, AI and ML algorithms can be employed to predict the physicochemical properties, reactivity, and biological activity of its derivatives. acs.orgnih.gov Quantitative Structure-Property Relationship (QSPR) models, developed using machine learning techniques like support vector machines, can predict properties such as thermal stability for new compounds. nih.gov
These computational approaches can accelerate the discovery of novel compounds with desired functionalities by screening vast virtual libraries of potential derivatives. acs.org For example, machine learning models have been successfully used to predict Hammett's constants for substituted benzoic acid derivatives, providing a powerful tool for understanding and predicting their reactivity. acs.org Similar models could be developed for this compound to guide the synthesis of new materials and therapeutic agents.
| AI/ML Application Area | Potential Impact on this compound Research |
| Property Prediction | Rapidly estimate physicochemical properties (solubility, pKa, etc.) and biological activities of novel derivatives. |
| De Novo Design | Generate new molecular structures based on this compound with optimized properties for specific applications. |
| Reaction Optimization | Predict optimal reaction conditions for the synthesis and modification of the compound, improving yield and reducing waste. |
| Spectra Prediction | Assist in the structural elucidation of new derivatives by predicting spectroscopic data (NMR, IR, etc.). |
Development of Bio-Orthogonal Chemical Transformations Involving the Compound
Bio-orthogonal chemistry refers to reactions that can occur in living systems without interfering with native biochemical processes. wikipedia.orgwebsite-files.comnih.gov The functional groups of this compound could be chemically modified to incorporate bio-orthogonal handles, enabling its use in probing biological systems. For instance, the amino or hydroxyl group could be functionalized with an azide (B81097) or an alkyne, which can then undergo specific and efficient "click" reactions, such as the strain-promoted azide-alkyne cycloaddition (SPAAC), inside a cell. nih.govnih.gov
This would allow for the precise labeling and tracking of molecules containing the this compound scaffold in a biological environment. website-files.com Such strategies could be invaluable for studying the mechanism of action of drugs derived from this compound or for developing new diagnostic tools. The development of mutually orthogonal bioorthogonal reactions could even allow for the simultaneous labeling of multiple biomolecules. researchgate.net
Sustainable and Circular Economy Approaches in its Synthesis and Utilization
A growing emphasis in chemical manufacturing is the development of sustainable and environmentally friendly processes. Future research on this compound will likely focus on greener synthetic routes that minimize waste and energy consumption. This includes the use of renewable starting materials, catalytic methods, and environmentally benign solvents. A patented method for preparing a similar compound, 3-amino-4-hydroxybenzoic acid, highlights features such as high yield and reduced environmental impact. google.com
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing 4-amino-3-(hydroxymethyl)benzoic acid with high purity?
- Methodology :
- Stepwise functionalization : Start with a benzoic acid derivative (e.g., 4-nitro-3-(hydroxymethyl)benzoic acid) and reduce the nitro group to an amine using catalytic hydrogenation (H₂/Pd-C) or sodium dithionite. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 1:1).
- Purification : Use recrystallization (ethanol/water mixture) or preparative HPLC (C18 column, 0.1% TFA in acetonitrile/water gradient) to achieve >97% purity. Confirm purity via NMR (D₂O or DMSO-d₆) and elemental analysis .
Q. How can researchers characterize the structural integrity of this compound?
- Analytical Techniques :
- NMR : Look for aromatic protons (δ 6.8–7.5 ppm), hydroxymethyl (-CH₂OH) at δ 4.5–5.0 ppm (broad), and carboxylic acid (-COOH) at δ 12–13 ppm.
- LC-MS : Use electrospray ionization (ESI) in negative mode to detect [M-H]⁻ ions. Expected m/z: 196.1 (C₉H₁₀NO₃⁻).
- FTIR : Confirm hydroxyl (-OH, ~3200 cm⁻¹), amine (-NH₂, ~3400 cm⁻¹), and carboxylic acid (C=O, ~1700 cm⁻¹) groups .
Advanced Research Questions
Q. How do pH and temperature affect the stability of this compound in aqueous solutions?
- Experimental Design :
- Degradation Study : Prepare buffered solutions (pH 2–10) and incubate at 25°C, 37°C, and 60°C. Analyze samples at intervals (0, 24, 48 hrs) using HPLC-UV (λ = 254 nm).
- Key Findings :
- pH 2–4 : Stable for >48 hrs at 25°C; degradation accelerates above 37°C due to decarboxylation.
- pH >8 : Rapid oxidation of the hydroxymethyl group, forming 4-amino-3-carboxybenzoic acid. Confirm degradation products via HRMS .
Q. What strategies resolve contradictions in spectral data (e.g., unexpected NMR splitting) for derivatives of this compound?
- Troubleshooting Approach :
- Dynamic Effects : Check for tautomerism (amine-carboxylic acid interactions) using variable-temperature NMR.
- Impurity Analysis : Use 2D NMR (COSY, HSQC) to distinguish between diastereomers or byproducts. For example, hydroxymethyl oxidation to aldehyde intermediates may cause splitting; reduce with NaBH₄ and re-analyze .
Q. How can researchers optimize the compound’s solubility for in vitro biological assays?
- Methodology :
- Co-solvent Systems : Test DMSO (≤1% v/v) or β-cyclodextrin inclusion complexes. Measure solubility via nephelometry.
- Buffer Optimization : Use phosphate-buffered saline (PBS, pH 7.4) with 0.1% Tween-80 to enhance dispersion. Validate stability via UV-Vis spectroscopy (220–400 nm) over 24 hrs .
Q. What enzymatic pathways or microbial systems are known to metabolize this compound?
- Biological Studies :
- Microbial Degradation : Incubate with Pseudomonas spp. (common benzoic acid degraders) in minimal media. Monitor metabolite production via GC-MS (silylated derivatives).
- Enzyme Assays : Test recombinant laccases or cytochrome P450 enzymes for hydroxylation/decarboxylation activity. Use LC-MS/MS to identify intermediates like 4-amino-3-formylbenzoic acid .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
